![molecular formula C8H17NO4S B14131543 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid CAS No. 1396964-37-6](/img/structure/B14131543.png)
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C8H17NO4S and a molecular weight of 223.29 g/mol This compound is characterized by the presence of a methyl group, a propylsulfonyl group, and an amino group attached to a butanoic acid backbone
Preparation Methods
The synthesis of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-aminobutanoic acid with propylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-2-aminobutanoic acid and propylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-methyl-2-aminobutanoic acid is dissolved in an appropriate solvent (e.g., dichloromethane), and propylsulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated.
Chemical Reactions Analysis
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, converting it to a nitro group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be compared with other similar compounds, such as:
3-Amino-2-methylbutanoic acid: This compound lacks the propylsulfonyl group and has different chemical properties and reactivity.
3-Methyl-2-aminobutanoic acid: Similar to the previous compound but without the sulfonyl group, leading to different biological and chemical behavior.
2-[(Propylsulfonyl)amino]butanoic acid: This compound has a similar structure but lacks the methyl group, affecting its overall reactivity and applications.
Properties
CAS No. |
1396964-37-6 |
|---|---|
Molecular Formula |
C8H17NO4S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-methyl-2-(propylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-4-5-14(12,13)9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
XMKUYVPMMCHTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


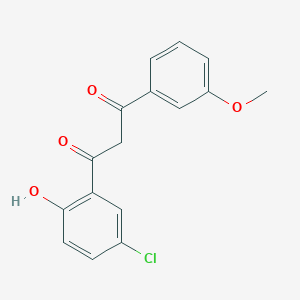
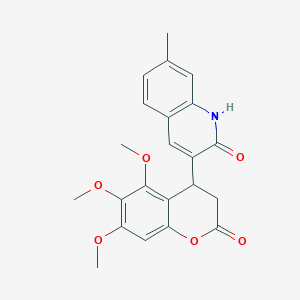
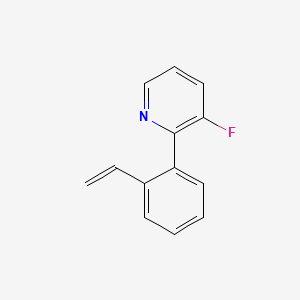
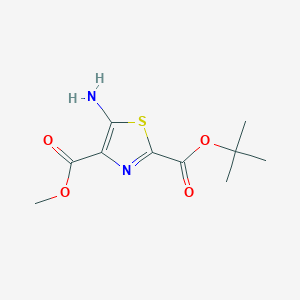

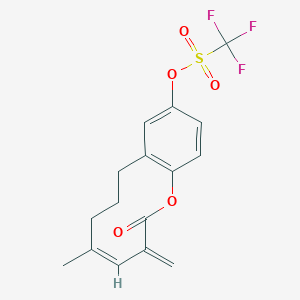
![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
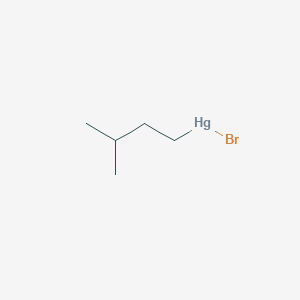
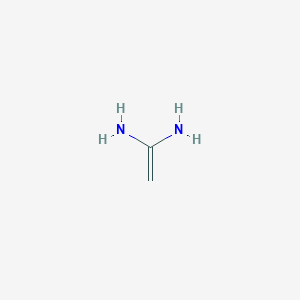

![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
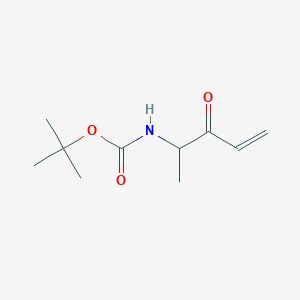
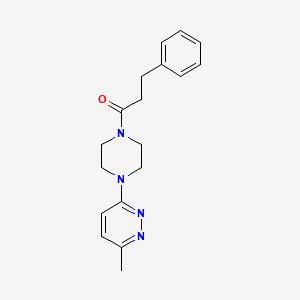
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
